ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
Description
Ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group and a 3-methylpyrazole moiety. Pyrazolo-pyrimidine derivatives are widely explored in medicinal chemistry for their kinase inhibitory properties, with structural variations significantly influencing biological activity and pharmacokinetics .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-5-33-21(32)9-8-20(31)27-19-11-16(4)28-30(19)23-17-12-26-29(22(17)24-13-25-23)18-7-6-14(2)10-15(18)3/h6-7,10-13H,5,8-9H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLDLOAOJKBYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and its mechanism of action.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various protein kinases and have shown promise in cancer therapy due to their selective cytotoxic effects on tumor cells. The scaffold has been extensively studied for its potential in treating various malignancies and other diseases.
Anticancer Activity
Numerous studies have demonstrated the anticancer efficacy of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have been tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The IC50 values for these compounds often range from low micromolar concentrations, indicating significant potency against tumor cells .
Case Study: Compound 1e
In one study, a derivative with a similar structure exhibited an IC50 of 1.74 µM against MCF-7 cells. This highlights the importance of the pyrazolo[3,4-d]pyrimidine scaffold in mediating anti-proliferative activity .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell growth and survival. For example:
- Targeting Protein Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of eukaryotic protein kinases such as BRAF and FLT3. The binding affinity to these kinases is crucial for their anticancer activity .
Antimicrobial Properties
Recent research has also uncovered potential antimicrobial activities associated with pyrazolo[3,4-d]pyrimidines. These compounds have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, making them candidates for dual-action therapies in cancer patients who are at increased risk for infections .
Summary of Biological Activities
Scientific Research Applications
Structure and Properties
- Molecular Formula : C23H24N6O4
- Molecular Weight : Approximately 432.47 g/mol
- Core Structure : The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for its biological activity.
Medicinal Chemistry
Ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate is being investigated for its potential as a therapeutic agent in the following areas:
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit promising anticancer properties. Key mechanisms include:
- Inhibition of Protein Kinases : These compounds can inhibit various kinases that are critical in cancer progression, thereby disrupting signaling pathways essential for tumor growth and survival .
- Induction of Apoptosis : Studies have shown that they can induce programmed cell death in cancer cells by increasing reactive oxygen species levels and disrupting mitochondrial function .
- Cell Cycle Arrest : The compound has demonstrated the ability to cause cell cycle arrest at the G2/M phase in several cancer cell lines .
Antimicrobial Properties
The compound is also being explored for its antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Biological Research
The unique structure of this compound allows researchers to study its interactions with biological systems:
- Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with specific biological targets, aiding in the design of more effective derivatives .
Materials Science
In addition to its biological applications, this compound is being evaluated for use in developing new materials:
- Polymer Chemistry : Its unique chemical structure may serve as a building block for synthesizing advanced polymers with specific properties tailored for industrial applications.
Case Study 1: Anticancer Mechanisms
A study published in MDPI highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting cancer cell proliferation through targeted kinase inhibition and apoptosis induction. The research demonstrated that these compounds could significantly reduce tumor growth in preclinical models .
Case Study 2: Antimicrobial Activity
Research conducted on derivatives of this compound revealed notable antibacterial activity against strains such as E. coli and S. aureus. The study emphasized the need for further exploration into optimizing these compounds for clinical use as antibiotics.
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound distinguishes itself with a 2,4-dimethylphenyl group and a butanoate ester side chain, whereas analogues feature substituents like thienopyrimidine (), sulfonamide-chromenone (), or tetrahydropyrimidine (). These modifications influence electronic properties, steric bulk, and hydrogen-bonding capacity, which are critical for target binding . The ethyl ester in the target compound may improve membrane permeability compared to polar groups like sulfonamide () or carbohydrazide () .
Synthesis Efficiency: Yields vary significantly: 82% for the thienopyrimidine derivative () vs. 17% for the chromenone analogue (). The low yield in is attributed to multi-step palladium-catalyzed cross-coupling, whereas employs straightforward cyclization .
Physicochemical Properties: The chromenone derivative () exhibits a high melting point (228–230°C), suggesting strong intermolecular forces, while the target compound’s ester group may lower its melting point, enhancing solubility . Mass spectrometry data () confirms molecular weight accuracy, a critical quality control step in drug development .
Biological Relevance :
- The sulfonamide group in ’s compound is associated with kinase inhibition, a common therapeutic target. The target compound’s dimethylphenyl group may enhance hydrophobic interactions in enzyme binding pockets .
- ’s tetrahydropyrimidine-carboxylate is a precursor to bioactive carbohydrazides, highlighting the role of functional group interconversion in optimizing activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. A key intermediate is the pyrazolo[3,4-d]pyrimidin-4-yl scaffold, which can be functionalized through Vilsmeier-Haack formylation (as described for similar pyrazole derivatives in ). Subsequent coupling with a 3-methyl-1H-pyrazol-5-amine derivative under solvent-free conditions (one-pot method) is recommended to improve yield and reduce side products .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of HPLC (with ammonium acetate buffer at pH 6.5 for optimal separation) and FTIR to confirm functional groups like the oxobutanoate ester . Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight, while H/C NMR can resolve regiochemical ambiguities in the pyrazole and pyrimidine rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during the synthesis of pyrazolo[3,4-d]pyrimidine intermediates?
- Methodological Answer : Implement Design of Experiments (DoE) principles to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, highlights the use of flow chemistry and statistical modeling to optimize oxidation steps in diazomethane synthesis, which can be adapted for pyrimidine ring formation . POCl-mediated reactions ( ) require strict control of moisture and temperature (0–60°C) to avoid hydrolysis byproducts .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions often arise from substituent effects on bioavailability or off-target interactions. For example, and show that morpholine or aryl substituents significantly alter antimicrobial activity. Use molecular docking (referenced in ) to predict binding affinities and validate with in vitro assays under standardized conditions (e.g., fixed pH and incubation time) .
Q. How can researchers resolve spectral ambiguities in NMR data for pyrazole-pyrimidine hybrids?
- Methodological Answer : Assign peaks using 2D NMR techniques (HSQC, HMBC) to distinguish between pyrazole NH and pyrimidine protons. notes that tautomerism in pyrazolone derivatives can cause splitting; deuterated DMSO is preferred to stabilize the keto-enol equilibrium . Compare data with structurally analogous compounds (e.g., ’s crystallographic data for pyrazolone derivatives) .
Q. What methods are effective for analyzing trace impurities in the final compound?
- Methodological Answer : Employ UPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities below 0.1%. ’s buffer system (pH 6.5 ammonium acetate) is compatible with MS detection . For non-volatile residues, use ICP-AES (referenced in ) to quantify metal catalysts .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the compound’s kinase inhibition potential?
- Methodological Answer : Use a tiered approach:
- Primary screening : Fluorescence-based ATPase assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM compound concentration.
- Secondary validation : IC determination via radiometric filter-binding assays for high-affinity targets.
- Counter-screens : Test against off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity. Reference ’s protocols for pyrazolo[3,4-b]pyridine derivatives .
Q. What statistical tools are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) in software like GraphPad Prism. emphasizes the importance of triplicate runs and outlier removal via Grubbs’ test. For EC comparisons, apply ANOVA with post-hoc Tukey tests .
Handling Contradictory Evidence
Q. How to reconcile discrepancies in reported synthetic yields for pyrazole-pyrimidine hybrids?
- Methodological Answer : Variability often stems from differences in solvent purity or heating methods. ’s solvent-free method achieves >80% yield for analogous compounds, while ’s POCl-mediated route requires anhydrous conditions for reproducibility . Always report detailed reaction parameters (e.g., ramp rate, stir speed) to enable cross-lab validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
